molecular formula C22H43KO2 B8711010 Potassium docosanoate CAS No. 7211-53-2

Potassium docosanoate

Cat. No. B8711010
CAS RN: 7211-53-2
M. Wt: 378.7 g/mol
InChI Key: FYFUQDOEHQSBFN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07125656B2

Procedure details

Using an apparatus shown in FIG. 5, particulate organic silver salt 4-1 was prepared in the following manner. Into a tank (31) containing 5.7 g of behenic acid and 650 g of pure water with stirring at 85° C., 10.0 ml of 1.5N aqueous KOH solution was added in 5 min. and reacted further for 60 min. to obtain a potassium behenate solution. Finally, water was added to make the total amount to 750 ml. To a tank (32), 750 ml of aqueous solution containing 2.6 g of silver nitrate was added and maintained at 10° C. To the mixing device (33) in which a supply tube and a discharge tube, each had an inside diameter of 4 mm, the foregoing potassium behenate solution and aqueous silver nitrate solution were supplied at a flow rate of 1500 ml/min to perform nucleation. The silver content of the organic silver salt particles was 0.01 mol/l/.
[Compound]
Name
( 31 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
650 g
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:24])(=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].[OH-].[K+:26]>[Ag].O>[C:1]([O-:24])(=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].[K+:26] |f:1.2,5.6|

Inputs

Step One
Name
( 31 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5.7 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)(=O)O
Name
Quantity
650 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ag]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
with stirring at 85° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared in the following manner
CUSTOM
Type
CUSTOM
Details
reacted further for 60 min.
Duration
60 min

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)(=O)[O-].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.